Ethyl 2,4,5-trimethylphenyl sulfide
Description
Contextualization of Aryl Alkyl Sulfides in Synthetic Chemistry
Aryl alkyl sulfides, also known as thioethers, are a class of organosulfur compounds that feature a sulfur atom bonded to both an aryl and an alkyl group. numberanalytics.com These compounds serve as crucial intermediates in a wide array of chemical transformations and are integral to the fields of medicinal chemistry and materials science. numberanalytics.comnih.gov The versatility of the sulfide (B99878) linkage allows for various synthetic manipulations, including oxidation to sulfoxides and sulfones, and its use as a directing group in ortho-metalation reactions. numberanalytics.com
The synthesis of aryl alkyl sulfides has been a significant focus of research, with numerous methods developed to facilitate their formation. nih.gov Traditional methods often involved nucleophilic substitution reactions between a thiolate and an alkyl halide. numberanalytics.com However, the advancement of transition metal catalysis has revolutionized the construction of carbon-sulfur bonds, offering milder reaction conditions and greater functional group tolerance. nih.gov Catalytic systems based on copper and palladium, for instance, have been extensively developed for the cross-coupling of thiols with aryl halides. nih.govnanomaterchem.com These modern techniques have broadened the scope of accessible aryl alkyl sulfide structures, enabling the synthesis of complex molecules. nih.gov
The significance of aryl alkyl sulfides is further underscored by their presence in numerous biologically active molecules and pharmaceutical agents. nih.govnanomaterchem.com Their incorporation into drug candidates can modulate physicochemical properties such as lipophilicity and metabolic stability. nih.gov
Overview of Sterically Hindered Aromatic Systems, with Emphasis on the Trimethylphenyl Moiety
Steric hindrance is a fundamental concept in organic chemistry that describes the influence of the spatial arrangement of atoms and groups on the reactivity of a molecule. chemistrytalk.orgmasterorganicchemistry.com Bulky substituents near a reaction center can impede the approach of a reactant, thereby slowing down or even preventing a chemical transformation. chemistrytalk.orgyoutube.com This effect arises from non-bonded interactions, where the electron clouds of adjacent, non-bonded atoms or groups repel each other, leading to an increase in the molecule's potential energy, often referred to as steric strain. chemistrytalk.org
The trimethylphenyl group is a prime example of a sterically hindered aromatic moiety. The presence of three methyl groups on the phenyl ring significantly increases its bulk, which can have profound effects on the reactivity of adjacent functional groups. For instance, in nucleophilic substitution reactions, the trimethylphenyl group can shield the reaction site from the attacking nucleophile, a phenomenon well-documented in SN2 reactions. youtube.comyoutube.com
The degree of steric hindrance can be strategically employed to control the selectivity of a reaction. chemistrytalk.org By introducing bulky groups, chemists can favor certain reaction pathways over others, leading to the desired product with high selectivity. This principle is a cornerstone of modern synthetic strategy, allowing for the precise construction of complex molecular architectures.
Rationale for Dedicated Academic Investigation of Ethyl 2,4,5-trimethylphenyl sulfide
The specific chemical structure of this compound presents a compelling case for dedicated academic investigation. It combines the features of an aryl alkyl sulfide with a sterically demanding trimethylphenyl group. This unique combination makes it an interesting substrate for studying the interplay of electronic and steric effects in chemical reactions.
The 2,4,5-trimethyl substitution pattern on the phenyl ring creates a distinct steric environment around the sulfur atom. Research into the synthesis and reactivity of this compound can provide valuable insights into how such steric bulk influences fundamental transformations at the sulfur center, such as alkylation, oxidation, and metal-catalyzed cross-coupling reactions. Understanding these effects is crucial for the rational design of synthetic routes to other complex, sterically congested organosulfur compounds.
Furthermore, the electronic properties of the phenyl ring are modulated by the three electron-donating methyl groups. Investigating how this altered electronic nature, in concert with the steric hindrance, affects the reactivity and properties of the sulfide can contribute to a more nuanced understanding of structure-reactivity relationships in organic chemistry.
Current State of Research on this compound and Related Structures
While specific research articles focusing exclusively on this compound are not readily found in the public domain, the broader context of research on substituted aryl sulfides and sterically hindered systems provides a framework for understanding its potential areas of study. The synthesis of related structures, such as other polysubstituted thioanisole (B89551) derivatives, is an active area of research. nih.gov For instance, methods for the synthesis of various substituted aryl sulfides often involve transition metal-catalyzed cross-coupling reactions. nih.govnanomaterchem.com
Research in related fields suggests that the investigation of this compound would likely involve exploring its synthesis via modern coupling methodologies and examining its reactivity in various organic transformations. The compound could serve as a model system to probe the limits of these synthetic methods when applied to sterically demanding substrates.
Data on structurally similar compounds, such as those containing a trimethylphenyl moiety or an ethyl sulfide group, can be found in chemical databases. For example, information on compounds like ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate and 4-ethyl-2,4,5-trimethyl-1-hexene is available, indicating academic and industrial interest in the trimethylphenyl substructure. chemicalbook.comnist.gov The synthesis of flavoring compounds like 2,4,5-trimethyloxazole (B1265906) also highlights the utility of the 2,4,5-trimethyl substitution pattern in other areas of chemistry. spkx.net.cn
Future research on this compound would likely contribute to the broader understanding of how steric and electronic effects govern the chemistry of aryl alkyl sulfides, potentially leading to the development of new synthetic methodologies and novel applications for this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanyl-2,4,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-5-12-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGHWUOCRHOERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2,4,5 Trimethylphenyl Sulfide
Strategies for Carbon-Sulfur Bond Formation in Aryl Alkyl Sulfides
The formation of the C-S bond in aryl alkyl sulfides can be broadly categorized into two main approaches: nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions. Both strategies have their merits and have been extensively developed to accommodate a wide range of substrates and functional groups.
A traditional and widely used method for the synthesis of aryl sulfides is the nucleophilic aromatic substitution (SNAr) reaction. acsgcipr.org This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a sulfur nucleophile, such as a thiolate. acsgcipr.org For the synthesis of Ethyl 2,4,5-trimethylphenyl sulfide (B99878), this would involve the reaction of a 2,4,5-trimethylphenyl halide with an ethanethiolate salt.
The choice of base and solvent is critical for the success of SNAr reactions in the synthesis of aryl alkyl sulfides. The base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion. pearson.com Common bases used for this purpose include sodium hydroxide, potassium hydroxide, sodium carbonate, and potassium carbonate. acsgcipr.orgpearson.com Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can also be employed, particularly for less acidic thiols. acsgcipr.org
The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can effectively solvate the cation of the thiolate salt while poorly solvating the anion, thus increasing its nucleophilicity. acsgcipr.org The selection of an appropriate base and solvent system is essential to achieve high yields and minimize side reactions.
| Parameter | Effect on SNAr Reaction | Examples for Ethyl 2,4,5-trimethylphenyl sulfide synthesis |
| Base | Deprotonates the thiol to form the more reactive thiolate anion. pearson.com | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3), Sodium hydride (NaH) |
| Solvent | Polar aprotic solvents enhance the nucleophilicity of the thiolate. acsgcipr.org | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) |
| Leaving Group | The reactivity order is generally F > Cl > Br > I. acsgcipr.org | 1-Fluoro-2,4,5-trimethylbenzene would be the most reactive halide. |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to side products. | Optimization is required to balance reaction rate and selectivity. |
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. nih.govorganic-chemistry.org These methods are particularly useful for the synthesis of aryl sulfides from non-activated aryl halides.
The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, has been successfully adapted for the synthesis of aryl thioethers. wikipedia.orgorganic-chemistry.org This C-S cross-coupling reaction involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, this would entail the reaction of a 2,4,5-trimethylphenyl halide (e.g., 1-bromo-2,4,5-trimethylbenzene) with ethanethiol.
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiolate to the resulting Pd(II) complex. Subsequent reductive elimination from this complex yields the desired aryl sulfide and regenerates the Pd(0) catalyst. acs.org
The choice of ligand is crucial for the success of palladium-catalyzed C-S coupling reactions. nih.govsemanticscholar.org The ligand stabilizes the palladium catalyst, influences its reactivity, and prevents the formation of inactive palladium species. nih.gov Early examples of C-S coupling reactions often required harsh conditions, but the development of sophisticated phosphine (B1218219) ligands has enabled these reactions to proceed at room temperature. nih.gov
For the synthesis of this compound, bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govsemanticscholar.org Both chelating bisphosphine ligands and monophosphine ligands have been shown to be effective. nih.gov The design of new and more efficient ligands continues to be an active area of research, aiming to further expand the scope and utility of palladium-catalyzed thioether synthesis. semanticscholar.orgnih.gov
| Ligand Type | Advantages | Examples |
| Monophosphine Ligands | Can lead to more effective catalysis in some cases. nih.gov | Tri-tert-butylphosphine (P(t-Bu)3), Tricyclohexylphosphine (PCy3) |
| Bisphosphine Ligands | Can prevent catalyst deactivation and promote efficient coupling. wikipedia.org | 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Xantphos |
Palladium-Catalyzed Cross-Coupling Reactions for Thioether Synthesis
Investigation of Reaction Intermediates in Catalytic Cycles
The elucidation of reaction intermediates is crucial for understanding and optimizing catalytic cycles in the synthesis of aryl sulfides. In transition-metal-catalyzed cross-coupling reactions, which are a cornerstone for C–S bond formation, the mechanism typically involves a series of well-defined steps. thieme-connect.com
For palladium-catalyzed systems, a widely accepted mechanism is a Pd(0)/Pd(II) catalytic cycle. thieme-connect.com The key steps in this process are:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a 2,4,5-trimethylphenyl halide) to form a Pd(II) intermediate.
Ligand Exchange: A thiolate (e.g., sodium ethanethiolate) displaces the halide on the palladium complex.
Reductive Elimination: The aryl and thioether groups are eliminated from the palladium center, forming the desired this compound and regenerating the active Pd(0) catalyst. thieme-connect.com
In nickel-catalyzed reactions, similar intermediates are observed. Mechanistic studies on nickel-catalyzed aryl exchange reactions for sulfide synthesis have revealed that the process can involve the simultaneous oxidative addition of both an aryl sulfide and an aromatic ester to the nickel catalyst. acs.org This leads to the formation of distinct nickel complexes, such as aryl–Ni–SR and aryl–Ni–OAr species. bioengineer.orgacs.org A subsequent ligand exchange between these intermediates precedes the reductive elimination step that yields the final product and regenerates the active catalyst. bioengineer.orgacs.org The catalytic cycle of nickel can also be accomplished through electrochemical methods involving cathodic reduction and reductive elimination from an aryl Ni(II) complex. researchgate.net
| Catalytic System | Key Intermediate Species | Mechanistic Steps |
| Palladium (Pd) | Aryl-Pd(II)-Halide, Aryl-Pd(II)-Thiolate | Oxidative Addition, Ligand Exchange, Reductive Elimination thieme-connect.com |
| Nickel (Ni) | Aryl–Ni–SR, Aryl–Ni–OAr | Oxidative Addition, Ligand Exchange, Reductive Elimination bioengineer.orgacs.org |
| Electrochemical (Ni) | Aryl Ni(II) complex | Cathodic Reduction, Reductive Elimination researchgate.net |
Electrophilic Sulfenylation Reactions
Electrophilic sulfenylation is a fundamental method for forming carbon-sulfur bonds. This reaction belongs to the broader class of electrophilic aromatic substitution (SEAr) reactions, where a reactive electrophile attacks an electron-rich aromatic ring. nih.govlibretexts.org In this specific case, the electrophile is a sulfur-containing species. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgyoutube.com Aromaticity is then restored by the loss of a proton from the same carbon atom that was attacked. youtube.com
A variety of reagents can serve as the source of the sulfur electrophile. These include:
Activated Sulfoxides: Can react with aromatic substrates to form arylsulfonium salt intermediates, which can then be converted to aryl thiols. acs.org
Sulfenyl Halides: These are common electrophilic sulfur reagents. mdpi.com
N-Sulfenyl Compounds: A modular class of N-alkyl-N-(arylsulfenyl)arenesulfonamides has been developed as effective sulfur electrophiles in nickel-catalyzed reactions. nsf.gov
Reactivity of Aromatic Substrates with Sulfur Electrophiles
The reactivity of an aromatic substrate in electrophilic sulfenylation is governed by the electron density of the aromatic ring. Aromatic compounds with electron-donating groups are more susceptible to attack by electrophiles because these groups increase the ring's nucleophilicity. nih.gov
The 2,4,5-trimethylphenyl moiety, the aromatic core of this compound, is highly activated towards electrophilic substitution. The three methyl groups are electron-donating through an inductive effect, enriching the electron density of the benzene (B151609) ring. This makes the ring a potent nucleophile, readily attacking sulfur electrophiles. The directing effects of the methyl groups favor substitution at the ortho and para positions relative to them, influencing the regioselectivity of the sulfenylation reaction.
Functionalization and Derivatization of Precursors Containing the 2,4,5-trimethylphenyl Moiety
The synthesis of this compound relies on the availability of suitably functionalized precursors derived from the 2,4,5-trimethylphenyl moiety. The common industrial starting material for this moiety is 1,2,4-trimethylbenzene (B165218), also known as pseudocumene, which occurs naturally in coal tar and petroleum. wikipedia.orgnih.gov
Synthesis of 2,4,5-trimethylphenyl Derivatives for Sulfide Formation
To prepare for the introduction of the ethylthiol group, 1,2,4-trimethylbenzene must first be converted into a more reactive derivative. Several strategies can be employed to achieve this functionalization.
Halogenation: Direct bromination or chlorination of 1,2,4-trimethylbenzene can introduce a halogen atom onto the ring, creating a 2,4,5-trimethylphenyl halide. This aryl halide can then be used in transition-metal-catalyzed cross-coupling reactions. thieme-connect.comorganic-chemistry.org
Thiolation: A thiol group (-SH) can be introduced directly onto the aromatic ring to produce 2,4,5-trimethylthiophenol (B1630042). General methods for synthesizing thiophenols include the reduction of sulfonyl chlorides or the reaction of aryl halides with a sulfur source. lookchem.comgoogle.com A two-step procedure involving reaction with an activated sulfoxide followed by dealkylation also provides a route to aryl thiols. acs.org
Organometallic Reagents: An alternative route involves converting a 2,4,5-trimethylphenyl halide into an organometallic reagent, such as a Grignard or organolithium compound. These nucleophilic reagents can then react with an electrophilic sulfur source. A one-pot method allows for the in-situ preparation of lithium aryl thiolates from aryl bromides, which can then be alkylated. elsevierpure.com
| Precursor Derivative | Synthetic Approach | Subsequent Reaction Type |
| 2,4,5-trimethylphenyl halide | Halogenation of 1,2,4-trimethylbenzene | Cross-coupling with an ethylthiol source organic-chemistry.org |
| 2,4,5-trimethylthiophenol | Reduction of a corresponding sulfonyl chloride | S-alkylation with an ethyl halide mdpi.com |
| Lithium 2,4,5-trimethylphenyl thiolate | Halogen-lithium exchange from the aryl bromide | Reaction with an ethyl halide elsevierpure.com |
Introduction of the Ethylthiol Group via Targeted Transformations
Once a suitable 2,4,5-trimethylphenyl precursor is synthesized, the ethylthiol (-SEt) group can be introduced. The specific transformation depends on the nature of the precursor.
From 2,4,5-trimethylphenyl halides: These precursors are commonly used in palladium or copper-catalyzed cross-coupling reactions with ethanethiol (CH₃CH₂SH) or its corresponding salt, sodium ethanethiolate. thieme-connect.comwikipedia.org These reactions, often referred to as Migita or Chan-Lam couplings, are robust methods for C-S bond formation. thieme-connect.com
From 2,4,5-trimethylthiophenol: This precursor can be deprotonated with a base to form the corresponding thiolate, which is a powerful nucleophile. wikipedia.org Subsequent reaction with an ethyl halide, such as ethyl bromide or ethyl iodide, in an SN2 reaction yields the final product, this compound.
From Organometallic Precursors: As mentioned, a lithium aryl thiolate can be generated in situ and then directly reacted with an ethyl halide to form the sulfide. elsevierpure.com
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. acs.orgresearchgate.net The synthesis of aryl sulfides, including this compound, has benefited from the application of green chemistry principles.
Key green approaches include:
Electrochemical Synthesis: Organic electrosynthesis uses electrons as "traceless" reagents, replacing traditional chemical oxidants or reductants. researchgate.net This method offers fine control over reaction conditions and can be used for C–S bond formation, including C-H/S-H cross-coupling, under mild conditions. researchgate.netscientificupdate.com Electrocatalysis can also be used to form C-S bonds from abundant precursors like CO₂ and SO₃²⁻. chemrxiv.org
Use of Greener Solvents: Traditional syntheses often use volatile organic compounds. Research has focused on replacing these with more environmentally friendly solvents. For example, copper-catalyzed C-S coupling reactions have been successfully performed in water or polyethylene glycol (PEG-400), with the catalytic system being reusable in the latter case. organic-chemistry.org
Thiol-Free Synthesis: Thiols like ethanethiol are notorious for their foul odors and toxicity. bioengineer.orgwikipedia.org To address this, methods have been developed that use odorless and more stable sulfur sources. One innovative approach is a nickel-catalyzed aryl exchange reaction using 2-pyridyl sulfides as sulfide donors, which avoids the direct use of thiols. bioengineer.orgacs.orgsciencedaily.com Thiolcarbonates have also been explored as odorless sulfur sources that can generate a thiolate in situ for subsequent reactions. acs.org
Metal-Free Reactions: While transition metals are effective catalysts, they can be toxic and expensive. acs.org Developing metal-free protocols is a significant goal of green chemistry. Methods for C–S bond formation via direct oxidative C-H bond thioesterification under metal-free conditions are being explored. researchgate.net
| Green Chemistry Approach | Description | Example |
| Electrosynthesis | Uses electricity to drive reactions, avoiding chemical oxidants/reductants. | Electrochemical oxidative C–H sulfenylation. researchgate.net |
| Greener Solvents | Replaces hazardous organic solvents with benign alternatives like water or PEG. | Copper-catalyzed C-S coupling in water. organic-chemistry.org |
| Thiol-Free Synthesis | Employs odorless, non-toxic sulfur surrogates instead of volatile thiols. | Ni-catalyzed aryl exchange using 2-pyridyl sulfide as a sulfur donor. acs.org |
| Metal-Free Reactions | Avoids the use of potentially toxic and expensive transition metal catalysts. | Oxidative C(sp³)–H bond thioesterification using non-metal reagents. researchgate.net |
An article on "this compound" cannot be generated as requested. Publicly available scientific literature and chemical databases lack sufficient information on this specific chemical compound.
Searches for "this compound," including its synthesis and CAS number, did not yield specific results for this isomer. While information is available for related compounds such as "Ethyl 2,4,6-trimethylphenyl sulfide," this does not provide the basis for a scientifically accurate article on the requested substance.
Consequently, it is not possible to provide detailed, factual content for the outlined sections on "Advanced Synthetic Methodologies," including "Solvent-Free and Aqueous Medium Reactions" and "Catalyst Recycling and Sustainability Metrics." Attempting to do so would result in scientifically unsubstantiated information.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,4,5 Trimethylphenyl Sulfide
Oxidative Transformations of the Sulfide (B99878) Linkage
The oxidation of the sulfur atom in Ethyl 2,4,5-trimethylphenyl sulfide is a key transformation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone. These reactions are of significant interest due to the importance of sulfoxides and sulfones as intermediates in organic synthesis.
The selective oxidation of sulfides to either sulfoxides or sulfones is a fundamental transformation in organic chemistry. nih.gov The outcome of the reaction is highly dependent on the choice of oxidant and the reaction conditions. For many sulfides, achieving selective oxidation to the sulfoxide requires careful control to prevent over-oxidation to the sulfone. mdpi.com
A variety of oxidizing agents can be employed for the conversion of aryl sulfides to their corresponding sulfoxides and sulfones. Common oxidants include hydrogen peroxide, peroxy acids, and periodates. mdpi.comakjournals.com The use of hydrogen peroxide, often in the presence of a catalyst, is considered an environmentally benign method. rsc.orgjsynthchem.com The reactivity of aryl sulfides in these oxidations is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this compound, increase the nucleophilicity of the sulfur atom, generally leading to faster oxidation rates compared to unsubstituted or electron-deficient aryl sulfides. akjournals.com
The selective synthesis of either the sulfoxide or the sulfone can often be achieved by modulating the reaction temperature and the stoichiometry of the oxidant. acs.org For instance, using a limited amount of the oxidizing agent at a lower temperature typically favors the formation of the sulfoxide. Conversely, an excess of the oxidant and higher temperatures tend to promote the formation of the sulfone. akjournals.com
Table 1: Controlled Oxidation Products of Aryl Sulfides
| Starting Material | Oxidizing Agent | Product | Selectivity | Reference |
| Aryl Sulfide | Hydrogen Peroxide (1.1 eq) | Aryl Sulfoxide | High | mdpi.com |
| Aryl Sulfide | Hydrogen Peroxide (>2 eq) | Aryl Sulfone | High | akjournals.com |
| Methyl Phenyl Sulfide | O2/Air | Methyl Phenyl Sulfoxide or Sulfone | Switchable | acs.org |
The oxidation of a prochiral sulfide, such as this compound, to a sulfoxide results in the formation of a chiral center at the sulfur atom. Consequently, the development of stereoselective oxidation methods to produce enantiomerically enriched sulfoxides is an area of active research. ucc.ie Chiral sulfoxides are valuable building blocks in asymmetric synthesis. organic-chemistry.org
A common strategy for achieving stereoselectivity is the use of chiral catalysts, often based on transition metals like titanium or vanadium, in combination with an oxidant such as hydrogen peroxide or cumene (B47948) hydroperoxide. ucc.ieorganic-chemistry.org The chiral ligand coordinated to the metal center creates a chiral environment that directs the oxidation to one of the enantiotopic faces of the sulfur atom. The enantiomeric excess (ee) of the resulting sulfoxide is highly dependent on the structure of the catalyst and the reaction conditions. ucc.ie Biocatalytic methods, using enzymes like monooxygenases, also offer a powerful approach for the stereoselective oxidation of sulfides. ucc.ienih.gov
For example, kinetic measurements for the oxidation of various aryl methyl sulfides have shown a negative Hammett reaction constant (ρ), indicating that the transition state has a buildup of positive charge on the sulfur atom, consistent with an electrophilic attack by the oxidant. rsc.org While specific kinetic data for this compound is not available, the presence of three electron-donating methyl groups would be expected to result in a relatively high rate of oxidation compared to unsubstituted phenyl sulfides.
Table 2: Representative Kinetic Data for Aryl Sulfide Oxidation
| Sulfide | Oxidant | Solvent | Rate Law | Relative Rate | Reference |
| Methyl Phenyl Sulfide | H2O2 | Acetic Acid | Second-order | Base | mdpi.com |
| p-Methoxyphenyl Methyl Sulfide | H2O2 | Acetic Acid | Second-order | Faster | rsc.org |
| p-Nitrophenyl Methyl Sulfide | H2O2 | Acetic Acid | Second-order | Slower | rsc.org |
This table illustrates the general trend of substituent effects on the kinetics of aryl sulfide oxidation. The actual rate for this compound would need to be determined experimentally.
In addition to controlled oxidation, this compound can undergo oxidation initiated by radical species. These reactions are particularly relevant in atmospheric chemistry and in biological systems where radical-mediated damage can occur.
The hydroxyl radical (•OH) is a highly reactive oxidant that can readily react with aromatic compounds. acs.orgacs.org The reaction of •OH with an aryl sulfide can proceed via two main pathways: addition to the aromatic ring or attack at the sulfur atom. For sulfur-containing compounds, the attack at the sulfur atom is often a significant, if not dominant, pathway. mdpi.com This initial attack can lead to the formation of a sulfur-centered radical cation.
In the gas phase, the reaction of hydroxyl radicals with aromatic compounds is a key atmospheric degradation process. nih.govrsc.orgnih.gov The rate of these reactions is typically very fast, approaching diffusion-controlled limits. The presence of electron-donating methyl groups on the phenyl ring of this compound would likely increase the rate of hydroxyl radical addition to the ring. acs.org
Following the initial formation of a carbon or sulfur-centered radical in the presence of molecular oxygen, a rapid reaction occurs to form a peroxy radical (ROO•). ccspublishing.org.cnnih.gov In the case of radical attack at the carbon skeleton of this compound, a carbon-centered radical would be formed, which would then react with O2 to yield a peroxy radical.
If the initial attack is at the sulfur atom, a sulfur-centered radical cation is formed. This species can then react further. In the presence of oxygen, sulfur-centered radicals can lead to the formation of sulfur-containing oxygenated products. nih.gov The chemistry of these sulfur-centered peroxy radicals is complex and can involve intramolecular rearrangements and subsequent reactions to form a variety of oxidized products, including sulfoxides. mit.edu The exact fate of the peroxy radicals derived from this compound would depend on the specific reaction conditions, such as the presence of other reactive species and the phase (solution or gas). nih.govnih.gov
Radical-Initiated Oxidation Mechanisms in Solution and Gas Phase
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties of its substituents: the ethylthio group (-SEt) and the three methyl groups (-CH₃). These groups influence the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to attack by electrophiles and nucleophiles.
Regioselectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The position at which an incoming electrophile will attack the aromatic ring is known as the regioselectivity of the reaction. This is largely determined by the nature of the substituents already present on the ring. numberanalytics.comlibretexts.org
In the case of this compound, the aromatic ring bears four substituents: an ethylthio group and three methyl groups. Both alkyl groups (like methyl) and alkylthio groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. fiveable.me More importantly, they are both ortho, para-directors. numberanalytics.comyoutube.com This directing effect stems from their ability to donate electron density to the aromatic ring, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the positions ortho or para to the substituent. lumenlearning.comlibretexts.org
The ethylthio group, similar to an alkoxy group, is a potent ortho, para-director due to the resonance effect, where a lone pair of electrons on the sulfur atom can be delocalized into the aromatic π-system. This delocalization is most effective at the ortho and para positions. The methyl groups, while less activating than the ethylthio group, also direct incoming electrophiles to their ortho and para positions through an inductive effect and hyperconjugation. libretexts.org
For this compound, the positions on the aromatic ring are C1 (bearing the ethylthio group), C2 (methyl), C3 (hydrogen), C4 (methyl), C5 (methyl), and C6 (hydrogen). The available positions for substitution are C3 and C6.
Influence of the Ethylthio Group (-SEt): Directs incoming electrophiles to its ortho (C6) and para (C4, already substituted) positions.
Influence of the C2-Methyl Group: Directs to its ortho (C3) and para (C6) positions.
Influence of the C4-Methyl Group: Directs to its ortho positions (C3 and C5, with C5 already substituted).
Influence of the C5-Methyl Group: Directs to its ortho (C6) and para (C2, already substituted) positions.
The directing effects of the substituents are therefore cooperative, all favoring substitution at the remaining vacant positions, C3 and C6. The ethylthio group is a stronger activating and directing group than the methyl groups. Its influence would most strongly favor substitution at the C6 position (ortho to -SEt). The combined directing effects of the methyl groups at C2 and C4 also favor substitution at C3 and C6. Therefore, a mixture of products substituted at the C3 and C6 positions is expected, with the relative ratio depending on the specific electrophile and reaction conditions, including steric hindrance.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Directing Influence | Predicted Outcome |
| C3 | Ortho to C2-Methyl, Ortho to C4-Methyl | Favorable, but potentially less favored than C6 due to the stronger directing effect of the ethylthio group. |
| C6 | Ortho to Ethylthio, Para to C2-Methyl, Ortho to C5-Methyl | Highly favorable due to the strong, cooperative directing effects of multiple activating groups. |
Influence of the Ethylthio Group on Ring Activation
The ethylthio group (-SEt) plays a significant role in activating the aromatic ring towards electrophilic attack. This activation arises from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.
Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a slight withdrawal of electron density from the aromatic ring through the sigma bond. This effect, on its own, would deactivate the ring.
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density significantly increases the nucleophilicity of the ring, especially at the ortho and para positions.
For the ethylthio group, the resonance effect strongly outweighs the inductive effect, resulting in a net donation of electron density to the ring. vanderbilt.edu This makes the aromatic ring much more reactive towards electrophiles than benzene. The presence of three additional activating methyl groups further enhances the electron density of the ring, making this compound a highly activated system for electrophilic aromatic substitution.
Photochemical Reactions of this compound
Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher electronic state. britannica.com The reactivity of this excited state can be markedly different from that of the ground state molecule.
Photolytic Degradation Pathways
Upon absorption of ultraviolet (UV) light, this compound could be promoted to an excited state. This excited molecule may then undergo cleavage of the C-S bond to generate a 2,4,5-trimethylphenyl radical and an ethylthio radical:
C₆H₂(CH₃)₃SEt + hν → [C₆H₂(CH₃)₃SEt]* → C₆H₂(CH₃)₃• + •SEt
These resulting radicals are highly reactive and can participate in a variety of subsequent reactions, such as:
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from solvent molecules or other organic species, leading to the formation of 2,4,5-trimethylbenzene and ethanethiol.
Radical Combination: The radicals can combine with each other or other radicals in the system to form a variety of products.
Reaction with Oxygen: In the presence of oxygen, the radicals can react to form peroxy radicals, initiating a cascade of oxidative degradation reactions.
Wavelength Dependence of Photoreactivity
The photoreactivity of a molecule is dependent on the wavelength of the incident light. A photochemical reaction can only occur if the molecule absorbs the light, a principle known as the Grotthuss-Draper law. msu.edu The specific wavelengths of light that this compound absorbs are determined by its electronic structure. Aromatic compounds typically absorb in the UV region of the electromagnetic spectrum. The presence of the sulfur atom and the alkyl substituents on the benzene ring will influence the exact absorption maxima.
The energy of the absorbed photon is inversely proportional to its wavelength (E = hc/λ). Therefore, shorter wavelengths of light (higher energy) are more likely to induce photochemical reactions that require a larger amount of energy to overcome the activation barrier, such as bond cleavage. It is expected that the photolytic degradation of this compound would be more efficient at shorter UV wavelengths.
Reaction Kinetics and Thermodynamics for this compound Transformations
Detailed kinetic and thermodynamic data for the transformations of this compound are not available in the current literature. However, by examining data for analogous reactions involving aromatic sulfides, general trends can be inferred.
Kinetic studies of electrophilic aromatic substitution reactions generally show that the presence of activating groups, such as the ethylthio and methyl groups, significantly increases the reaction rate. The rate-determining step in these reactions is typically the formation of the arenium ion intermediate. numberanalytics.com The electron-donating nature of the substituents stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction. fiveable.me
Thermodynamic data for reactions involving sulfur-containing organic compounds are crucial for understanding their stability and reaction equilibria. acs.org The enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f) are key parameters. High-level quantum chemistry calculations can provide estimates for these values. nih.govnist.gov
Table 2: Representative Thermodynamic Data for Related Sulfur Compounds
| Compound | Formula | ΔH°f (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) |
| Thiophenol | C₆H₅SH | 110.5 | 319.8 |
| Methyl phenyl sulfide | C₆H₅SCH₃ | 121.3 | 367.2 |
| Benzene | C₆H₆ | 82.9 | 269.2 |
| Toluene | C₆H₅CH₃ | 50.0 | 320.7 |
Note: This table presents data for related compounds to illustrate typical thermodynamic values. Data for this compound is not available.
The kinetics of sulfur-transfer reactions involving metal-sulfide complexes have been studied, revealing that electron-donating groups on the aromatic ring can accelerate the rate of substitution at the sulfur atom. nih.gov This suggests that the electronic properties of the trimethylphenyl group could influence the rates of reactions occurring at the sulfur center in this compound.
No Publicly Available Data on the Chemical Reactivity of this compound
A comprehensive search of available scientific literature and chemical databases has revealed no specific information regarding the chemical reactivity, rate constants, activation energies, or thermodynamic parameters for the compound this compound.
Despite targeted inquiries into the reaction kinetics and mechanistic investigations of this specific sulfide, no research findings or datasets were identified. This lack of information prevents a detailed analysis as outlined in the requested article structure.
Searches for "this compound" and its associated chemical properties did not yield any relevant scholarly articles, experimental data, or computational studies. Consequently, the creation of data tables for rate constants under varying conditions and the determination of activation energies and thermodynamic parameters is not possible at this time.
It is important to note that while information exists for structurally related compounds, such as other alkyl phenyl sulfides or trimethylphenyl derivatives, a strict adherence to the specified subject, "this compound," means this related data cannot be used to fulfill the request for information on this unique chemical entity.
Further research would be required to be conducted by the scientific community to determine the specific chemical reactivity and thermodynamic profile of this compound. Until such studies are published, a detailed article on its chemical behavior as requested cannot be accurately generated.
Advanced Spectroscopic and Structural Characterization of Ethyl 2,4,5 Trimethylphenyl Sulfide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution NMR spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds in solution. A full suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, would be required for the complete assignment of all proton and carbon signals of Ethyl 2,4,5-trimethylphenyl sulfide (B99878).
Proton (¹H) NMR: Chemical Shifts and Coupling Patterns for Alkyl and Aromatic Protons
The ¹H NMR spectrum of Ethyl 2,4,5-trimethylphenyl sulfide is expected to show distinct signals corresponding to the ethyl group and the aromatic protons of the trimethylphenyl ring.
Ethyl Group: The ethyl group (-S-CH₂-CH₃) would present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom would appear as a quartet due to coupling with the three methyl protons. Its chemical shift would be in the range of 2.5-3.0 ppm, influenced by the deshielding effect of the sulfur atom. The terminal methyl protons (-CH₃) would appear as a triplet, coupling with the two methylene protons, with an expected chemical shift around 1.2-1.5 ppm.
Aromatic Protons: The 2,4,5-trimethylphenyl group has two aromatic protons. The proton at the C3 position and the proton at the C6 position would each appear as a singlet, as they have no adjacent protons to couple with. Their chemical shifts would be in the aromatic region, typically between 6.8 and 7.5 ppm. The exact positions would depend on the electronic effects of the sulfide and methyl substituents.
Methyl Groups on the Ring: The three methyl groups attached to the aromatic ring at positions 2, 4, and 5 would each produce a singlet in the spectrum. Their chemical shifts are anticipated to be in the range of 2.1-2.4 ppm.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (C3-H) | ~7.0-7.2 | s |
| Aromatic-H (C6-H) | ~7.0-7.2 | s |
| -S-CH₂-CH₃ | ~2.7-2.9 | q |
| Ar-CH₃ (C2) | ~2.2-2.4 | s |
| Ar-CH₃ (C4) | ~2.2-2.4 | s |
| Ar-CH₃ (C5) | ~2.2-2.4 | s |
| -S-CH₂-CH₃ | ~1.2-1.4 | t |
Carbon-13 (¹³C) NMR: Quaternary Carbon Assignment and Methyl Group Characterization
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
Aromatic Carbons: The spectrum would show six distinct signals for the aromatic carbons. The carbon atom attached to the sulfur (C1) would be found in the 130-140 ppm range. The methyl-substituted carbons (C2, C4, C5) and the proton-bearing carbons (C3, C6) would also have characteristic shifts in the aromatic region (125-145 ppm). The quaternary carbons (C1, C2, C4, C5) can be distinguished from the protonated carbons (C3, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Alkyl Carbons: The methylene carbon (-S-CH₂-) of the ethyl group would resonate at a downfield position (around 30-40 ppm) compared to the methyl carbon (-CH₃), which would appear at a more upfield position (around 15 ppm).
Methyl Carbons on the Ring: The three methyl carbons on the aromatic ring would have signals in the range of 19-22 ppm.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C1 (Ar-S) | ~135-140 |
| C2, C4, C5 (Ar-C-CH₃) | ~130-140 |
| C3, C6 (Ar-CH) | ~128-135 |
| -S-CH₂- | ~30-35 |
| Ar-CH₃ (C2, C4, C5) | ~19-22 |
| -S-CH₂-CH₃ | ~14-16 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated carbons, such as the aromatic C-H, the -S-CH₂- and the various -CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the aromatic protons to the quaternary carbons and the methyl carbons would help in assigning the substitution pattern on the aromatic ring. Correlations from the methylene protons of the ethyl group to the aromatic C1 carbon would confirm the attachment of the ethyl sulfide group to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative positions of the substituents on the aromatic ring by observing through-space interactions between the aromatic protons and the protons of the adjacent methyl groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound.
For this compound (C₁₁H₁₆S), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and sulfur. This high-precision measurement is a cornerstone for confirming the molecular identity.
Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:
Loss of the ethyl group: Cleavage of the C-S bond could lead to the loss of an ethyl radical (•C₂H₅), resulting in a prominent fragment ion corresponding to the 2,4,5-trimethylthiophenyl cation.
Loss of ethene: A rearrangement reaction could lead to the loss of a neutral ethene molecule (C₂H₄), forming an ion corresponding to 2,4,5-trimethylthiophenol (B1630042).
Cleavage within the ethyl group: Fragmentation of the ethyl group itself, such as the loss of a methyl radical (•CH₃), is also possible.
Fragmentation of the aromatic ring: At higher energies, the trimethylphenyl ring itself could fragment, leading to a series of smaller ions.
Ionization Techniques (e.g., ESI, EI) for Diverse Sample Matrices
The choice of ionization technique is crucial and depends on the sample's properties and the desired information.
Electron Ionization (EI): This is a hard ionization technique that typically leads to extensive fragmentation. An EI mass spectrum of this compound would be expected to show a clear molecular ion peak and a rich fragmentation pattern, which is highly useful for structural elucidation and library matching.
Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. For this compound, ESI would likely produce a strong protonated molecule [M+H]⁺, providing a clear determination of the molecular weight with minimal fragmentation. This is advantageous for accurate mass measurements in HRMS.
By combining the detailed connectivity and spatial information from a full suite of NMR experiments with the accurate mass and fragmentation data from HRMS, a complete and unambiguous structural characterization of this compound can be achieved.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Detailed experimental Infrared (IR) and Raman spectroscopic data for this compound, which would allow for a thorough analysis of its vibrational modes, are not present in the surveyed literature. Such data, if available, would provide valuable insights into the molecule's structure and bonding.
Identification of Characteristic Functional Group Frequencies
In the absence of specific experimental spectra for this compound, a definitive table of its characteristic functional group frequencies cannot be compiled. Generally, for alkyl aryl sulfides, one would expect to observe vibrational modes corresponding to the following functional groups:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, expected in the 2980-2850 cm⁻¹ range.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring.
C-S stretching: The carbon-sulfur bond vibration is expected in the fingerprint region, typically between 700-600 cm⁻¹. The exact position would be sensitive to the substitution pattern on the aromatic ring and the nature of the alkyl group.
Methyl group vibrations: Bending and rocking modes associated with the three methyl groups on the phenyl ring would also be present.
Without experimental data, these are only expected ranges, and the precise frequencies for this compound remain undetermined.
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy is a powerful tool for conformational analysis. For a molecule like this compound, rotation around the Phenyl-S and S-CH₂ bonds can lead to different conformers. These conformers would likely have distinct vibrational signatures, particularly in the lower frequency region where skeletal vibrations are prominent. However, without experimental or computational studies specifically on this molecule, it is not possible to identify these conformational markers or to determine the preferred conformation in different physical states. Studies on related thioethers have shown that the position and intensity of certain bands can be correlated with the dihedral angles of the thioether linkage, but this information cannot be directly extrapolated to the title compound with scientific accuracy. mdpi.comarxiv.org
Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
A search of crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its solid-state structure is unavailable.
Bond Lengths, Bond Angles, and Dihedral Angles
Without a crystal structure, it is impossible to provide a data table of precise bond lengths, bond angles, and dihedral angles for this compound. While theoretical calculations could provide estimates for these parameters, they would not constitute the "definitive solid-state structural determination" requested and would be speculative in the absence of experimental validation.
Crystal Packing and Intermolecular Interactions
Information regarding the crystal packing and intermolecular interactions of this compound is contingent on the determination of its crystal structure. In the solid state, molecules are arranged in a specific lattice influenced by intermolecular forces such as van der Waals interactions and potentially weak C-H···π interactions. The substitution pattern on the phenyl ring would play a significant role in dictating the packing efficiency and the nature of these interactions. However, without experimental crystallographic data, any discussion of the crystal packing of this specific compound would be purely hypothetical. Research on other sulfur-containing aromatic compounds highlights the potential for sulfur to participate in various non-covalent interactions, which can influence crystal packing, but these are general observations and not specific to this compound. acs.orgndsu.eduuva.es
Computational and Theoretical Chemistry Studies of Ethyl 2,4,5 Trimethylphenyl Sulfide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.comresearchgate.net DFT methods are employed to calculate the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical properties. mdpi.comresearchgate.netbohrium.com For Ethyl 2,4,5-trimethylphenyl sulfide (B99878), DFT calculations can illuminate its fundamental characteristics.
Electronic structure analysis provides a map of the electrons within the molecule, which is crucial for understanding its stability and reactivity.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability, whereas a small gap indicates a more reactive molecule. mdpi.com For Ethyl 2,4,5-trimethylphenyl sulfide, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the trimethylphenyl ring, while the LUMO would likely be a π* orbital of the aromatic ring.
Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of atomic charges, revealing the polarity of bonds and identifying centers of positive or negative charge. nih.gov In this compound, the sulfur atom is expected to carry a partial negative charge due to its electronegativity relative to the adjacent carbon atoms, while the hydrogen atoms will be partially positive.
Electrostatic Potentials: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. researchgate.netmdpi.com These maps identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netmdpi.com On the surface of this compound, a negative electrostatic potential would be expected around the sulfur atom, making it a potential site for interaction with electrophiles or participation in noncovalent interactions like chalcogen bonding. mdpi.com
| Parameter | Description |
|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (eV) | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. mdpi.com |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |
Molecules with rotatable bonds, such as the C-S bonds in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. mdpi.com By calculating the relative energies of various conformers, a potential energy landscape can be mapped. This analysis is critical for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. For this compound, key rotations would occur around the phenyl-sulfur bond and the sulfur-ethyl bond. Computational studies on similar organophosphorus compounds have shown that stereoelectronic effects, rather than just steric hindrance, can dominate conformational preferences. mdpi.com
Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Shielding Tensors: The chemical environment of a nucleus determines its resonance frequency in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Calculations can determine the magnetic shielding tensor for each nucleus, which can be converted to an isotropic chemical shift (δ). nih.gov This is invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra and for confirming molecular structure. The shielding is a tensor quantity, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. nih.gov
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) vibrational spectra of molecules. dtic.mil By computing the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes (e.g., C-S stretching, C-H bending, aromatic ring vibrations) can be obtained. dtic.mil While calculations are often performed within the harmonic approximation, they provide a strong basis for assigning experimental IR and Raman bands. dtic.mil Studies on simpler sulfides have shown that C-S stretching frequencies can be reliably predicted using these methods. dtic.mil
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3000 | Aromatic/Aliphatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C ring stretch |
| ~1450 | CH₂/CH₃ scissoring/bending |
| ~700 | C-S stretch dtic.mil |
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in exploring the pathways of chemical reactions, providing insights into mechanisms, kinetics, and thermodynamics that are difficult to probe experimentally. researchgate.netresearchgate.net
Once a transition state (a saddle point on the potential energy surface) for a proposed reaction has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed. scm.com An IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products. researchgate.netscm.com This procedure is essential to verify that a calculated transition state structure indeed connects the desired reactants and products, confirming its role in the proposed reaction mechanism. scm.com For example, in modeling the oxidation of the sulfur atom in this compound, an IRC calculation would confirm that the transition state for oxygen transfer connects the sulfide and the corresponding sulfoxide (B87167).
Potential Energy Surface (PES) exploration involves mapping all possible chemical structures (reactants, products, intermediates) and the transition states that connect them. lasphub.comchemrxiv.org This provides a global view of the chemical reactivity of a molecule. mdpi.comresearchgate.net For this compound, PES exploration could be used to investigate various reaction types, such as electrophilic aromatic substitution on the trimethylphenyl ring or oxidation and substitution reactions at the sulfur center. researchgate.netresearchgate.net By comparing the energy barriers of different pathways, the most likely reaction products under given conditions can be predicted. Automated PES exploration methods can discover novel reaction pathways without prior assumptions, accelerating the understanding of complex chemical systems. chemrxiv.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment at an atomic level. acs.orgrsc.orgmdpi.comnih.gov For a molecule like this compound, MD simulations can elucidate how the ethyl and trimethylphenyl groups move and interact with each other and with surrounding solvent molecules.
The conformation of an aryl sulfide, particularly the dihedral angle between the phenyl ring and the C-S-C plane, is influenced by the surrounding solvent. psu.eduegyankosh.ac.in Solvents can affect the conformational preferences of molecules through various interactions, such as dipole-dipole interactions and van der Waals forces. utdallas.edu For instance, in nonpolar solvents, intramolecular forces may dominate, while in polar solvents, interactions with the solvent molecules can significantly alter the conformational landscape.
While direct experimental or simulation data for this compound is scarce, studies on related thioanisoles have shown that the planarity of the molecule can be influenced by the solvent environment. psu.edu A change in the solvent can alter the rotational barrier around the C-S bond, thereby affecting the population of different conformers. This, in turn, can influence the molecule's reactivity, as the accessibility of the sulfur atom's lone pairs and the steric hindrance around the reactive center are conformation-dependent.
The following table, based on general principles and data from analogous compounds, illustrates the expected qualitative effects of different solvents on the conformation of an aryl sulfide like this compound.
Table 1: Expected Solvent Effects on the Conformation of this compound
| Solvent Type | Polarity | Expected Dominant Conformation | Rationale |
| Nonpolar (e.g., Hexane) | Low | More planar | Minimization of intramolecular steric hindrance between the ethyl group and the ortho-methyl group. |
| Polar Aprotic (e.g., DMSO) | High | Potentially less planar | Dipole-dipole interactions with the solvent may stabilize non-planar conformations. |
| Polar Protic (e.g., Ethanol) | High | Mixture of conformers | Hydrogen bonding with the solvent can introduce complex interactions influencing the conformational equilibrium. |
Note: This table is illustrative and based on principles derived from studies of similar compounds. Specific quantitative data for this compound would require dedicated computational studies.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, the electronic and steric properties of the substituents on the phenyl ring and the nature of the alkyl group attached to the sulfur atom are key determinants of its chemical behavior.
The reactivity of aryl sulfides is significantly influenced by the electronic nature of the substituents on the aromatic ring. This is often quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). pharmacy180.comwikipedia.orgchemeurope.com Electron-donating groups increase the electron density on the sulfur atom, making it more nucleophilic and more susceptible to electrophilic attack, such as oxidation. researchgate.netresearchgate.net Conversely, electron-withdrawing groups decrease the electron density on the sulfur, reducing its nucleophilicity.
In this compound, the three methyl groups are electron-donating through an inductive effect, thus increasing the electron density on the phenyl ring and, consequently, on the sulfur atom. The ethyl group attached to the sulfur also contributes to the electron density.
Steric parameters, such as those defined by Taft or Charton, quantify the spatial arrangement of atoms and its influence on reaction rates. researchgate.netuwec.edusips.org.inmlsu.ac.in In this compound, the methyl groups at positions 2 and 5, and the ethyl group on the sulfur atom, create steric hindrance around the sulfur atom. This steric bulk can hinder the approach of reagents, thereby decreasing the rate of reactions at the sulfur center.
The following table summarizes the expected influence of the electronic and steric parameters of the substituents in this compound on its chemical reactivity, based on established principles for substituted aryl sulfides.
Table 2: Correlation of Electronic and Steric Parameters with the Reactivity of this compound
| Parameter | Substituent | Effect | Influence on Reactivity |
| Electronic | 2,4,5-Trimethyl | Electron-donating (Inductive) | Increases electron density on sulfur, enhancing nucleophilicity and susceptibility to oxidation. |
| Ethyl | Electron-donating (Inductive) | Further increases electron density on sulfur. | |
| Steric | 2-Methyl | Steric Hindrance | Hinders the approach of reagents to the sulfur atom, potentially slowing down reactions. |
| Ethyl | Steric Hindrance | Contributes to the steric bulk around the sulfur atom. |
Note: The net reactivity of the compound will be a balance of these electronic and steric effects. The data presented is qualitative and based on established principles of physical organic chemistry.
Analytical Methodologies for Detection and Quantification of Ethyl 2,4,5 Trimethylphenyl Sulfide in Complex Matrices
Chromatographic Separation Techniques
Chromatography stands as the cornerstone for the analysis of ethyl 2,4,5-trimethylphenyl sulfide (B99878). The choice of technique and detector is paramount and depends on the sample matrix, required sensitivity, and the objective of the analysis (qualitative or quantitative).
Gas Chromatography (GC) with Selective Detectors
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like ethyl 2,4,5-trimethylphenyl sulfide. The effectiveness of GC is significantly enhanced by the use of selective detectors that provide high sensitivity and specificity for sulfur-containing molecules.
Flame Ionization Detector (FID): While FID is a universal detector for organic compounds, its direct application for sensitive sulfur analysis can be limited. However, derivatization of elemental sulfur to a more readily detectable form, such as triphenylphosphine (B44618) sulfide, allows for trace-level determination using GC-FID with on-column injection. nih.gov This approach has achieved detection limits of less than 1 microgram per gram in complex matrices like gasoline. nih.gov
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds, including those containing halogens, nitro groups, and organometallic moieties. wikipedia.orgscioninstruments.com While not directly targeting sulfur, its high sensitivity (10-1000 times more than FID) makes it a valuable tool when derivatization introduces an electrophoric group to the target analyte. wikipedia.orgchromatographyonline.com The detector operates by measuring the capture of electrons by analyte molecules, which reduces a constant background current. wikipedia.orgscioninstruments.com
Sulfur Chemiluminescence Detector (SCD): The SCD is a highly specific and sensitive detector for sulfur compounds. hpst.czhpst.cz It operates based on the chemiluminescent reaction between sulfur monoxide (SO), formed from the combustion of sulfur-containing analytes, and ozone (O₃). hpst.cz This detector offers a linear and equimolar response to different sulfur compounds, simplifying quantification. gcms.cz The high selectivity of the SCD minimizes interference from co-eluting hydrocarbon matrix components, making it ideal for analyzing sulfur compounds in complex samples like petroleum products and natural gas. hpst.czgcms.czshimadzu.com Modern SCDs demonstrate impressive limits of detection, often in the low parts-per-billion (ppb) range. gcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) for Identification and Quantification
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive tool for the analysis of this compound.
GC-MS provides both qualitative and quantitative information. The mass spectrum of a compound serves as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. The use of tandem mass spectrometry (GC-MS/MS) further improves selectivity and reduces chemical noise by subjecting a specific parent ion to a second stage of fragmentation, generating unique product ions for detection. This technique is particularly advantageous for analyzing trace levels of the compound in highly complex matrices. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach for analyzing volatile and semi-volatile flavor compounds in various samples. mdpi.com
High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry Detection
High-performance liquid chromatography offers an alternative separation technique, particularly for less volatile or thermally labile compounds.
HPLC with UV-Vis Detection: this compound possesses chromophores that allow for its detection using a UV-Vis detector. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity.
HPLC with Mass Spectrometry Detection (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity for the analysis of this compound. This combination allows for both confident identification based on mass-to-charge ratio and accurate quantification, even in the presence of complex sample matrices. For applications requiring mass spectrometry compatibility, mobile phase modifiers like phosphoric acid may need to be substituted with volatile alternatives such as formic acid. sielc.com
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is a critical step in the analytical workflow for this compound, especially when dealing with complex matrices and trace concentrations. Derivatization can also be employed to improve the compound's chromatographic behavior and detectability.
Extraction and Enrichment Protocols for Trace Analysis
To detect and quantify trace levels of this compound, various extraction and enrichment techniques are utilized to isolate the analyte from the sample matrix and concentrate it prior to analysis. These methods are essential for improving the signal-to-noise ratio and achieving lower detection limits.
| Technique | Principle | Application |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | General purpose extraction from liquid samples. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix passes through. The analyte is then eluted with a small volume of solvent. | Cleanup and concentration from liquid samples. |
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample (headspace or direct immersion) to adsorb the analyte. The fiber is then transferred to the GC inlet for thermal desorption. | Analysis of volatile and semi-volatile compounds in liquid and solid samples. mdpi.com |
| Stir Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to extract analytes from a liquid sample. The stir bar is then thermally desorbed in a GC inlet. | High-capacity extraction for trace analysis in aqueous samples. |
Derivatization Reagents and Methods for Improved Volatility or Detectability
Derivatization is a chemical modification of the analyte to create a new compound with properties that are more suitable for a specific analytical technique. greyhoundchrom.com For GC analysis, derivatization is often used to increase volatility, improve thermal stability, and enhance detector response. gcms.cz
Silylation: This is one of the most common derivatization techniques in GC analysis. chemcoplus.co.jp It involves replacing active hydrogen atoms in functional groups like thiols with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jpsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comresearch-solution.com Silylation reduces the polarity of the compound, decreases hydrogen bonding, and thereby increases its volatility and thermal stability. gcms.cz The resulting derivatives often exhibit excellent chromatographic properties. chemcoplus.co.jp
Alkylation: This process involves the introduction of an alkyl group. Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to derivatize thiols. research-solution.com The resulting derivatives are often more volatile and can be highly sensitive to electron capture detection (ECD). greyhoundchrom.com
Acylation: This method introduces an acyl group into the molecule. While commonly used for alcohols and amines, it can also be applied to thiols. chemcoplus.co.jp
The choice of derivatization reagent and method depends on the specific functional groups present in the molecule and the analytical objective. gcms.cz
Analytical Methodologies for this compound Remain Undocumented in Publicly Available Research
A thorough review of scientific literature and chemical databases reveals a significant gap in documented analytical methodologies for the detection and quantification of the specific chemical compound, this compound. Despite the existence of general analytical techniques for similar sulfide and thioanisole (B89551) derivatives, specific methods validated for this particular trimethyl-substituted phenyl sulfide are not described in the available body of research.
Consequently, the detailed validation parameters requested for an analytical article, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness assessments, cannot be provided. The generation of data tables and a comprehensive discussion of research findings are therefore not possible at this time due to the absence of foundational studies on this compound.
While analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are commonly employed for the analysis of related aromatic sulfur compounds, the specific conditions, and performance characteristics for this compound have not been published. Method validation is a critical and compound-specific process, and data from analogous compounds cannot be reliably extrapolated to provide the scientifically accurate and specific information required.
Further research and development would be necessary to establish and validate an analytical method for this compound, which would then allow for the characterization of its analytical figures of merit. Until such studies are conducted and published, a detailed article on the analytical methodologies for this compound, as per the specified outline, cannot be generated.
Environmental Fate and Degradation Pathways of Ethyl 2,4,5 Trimethylphenyl Sulfide
Aquatic and Terrestrial Environmental Transformation
In aquatic and soil environments, the fate of ethyl 2,4,5-trimethylphenyl sulfide (B99878) is determined by its hydrolytic stability, susceptibility to microbial degradation, and sorption behavior.
Thioethers (sulfides) are a class of compounds that are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). masterorganicchemistry.com Unlike their oxygen analogs (ethers), the C-S bond is kinetically stable towards cleavage by water. masterorganicchemistry.com Thioesters, in contrast, can undergo hydrolysis, but even they are relatively stable around neutral pH. stackexchange.comlibretexts.org As ethyl 2,4,5-trimethylphenyl sulfide is a thioether, it is expected to be hydrolytically stable, and this pathway is not considered a significant route of degradation in aquatic or terrestrial systems.
Biotransformation by microbial communities is a likely and significant degradation pathway for this compound in soil and water. acs.org Various microorganisms are capable of metabolizing organosulfur compounds. oup.com The process of microbial degradation of aromatic sulfides typically involves enzymatic oxidation.
The key metabolic steps are expected to be:
Sulfoxidation: Microorganisms, particularly bacteria, can oxidize the sulfur atom using monooxygenase enzymes. This results in the sequential formation of the corresponding sulfoxide (B87167) (ethyl 2,4,5-trimethylphenyl sulfoxide) and then the sulfone (ethyl 2,4,5-trimethylphenyl sulfone). These oxidized products are generally more water-soluble and less volatile than the parent sulfide.
Ring Cleavage: Following or in parallel with sulfur oxidation, the aromatic ring can be attacked by microbial dioxygenases, leading to hydroxylation and subsequent cleavage of the ring. This is a common pathway for the degradation of many aromatic pollutants.
C-S Bond Cleavage: Specific enzymes, known as desulfonating enzymes in some bacteria, can cleave the carbon-sulfur bond, releasing the sulfur as inorganic sulfate, which can then be used by microorganisms as a nutrient source. oup.com
The rate and extent of biotransformation will depend on various environmental factors, including the presence of adapted microbial populations, temperature, pH, oxygen availability, and the presence of other nutrients.
Sorption and Transport in Environmental Compartments
The transport and distribution of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. Sorption is the process by which a chemical binds to a solid surface.
Due to its structure—an aromatic ring substituted with three methyl groups and an ethyl group—this compound is expected to be a relatively nonpolar and hydrophobic compound. Such compounds tend to have a high octanol-water partition coefficient (Kow), indicating a preference for partitioning into organic phases rather than water.
Key factors influencing its sorption include:
Soil/Sediment Organic Carbon Content: The primary mechanism for the sorption of hydrophobic organic compounds is partitioning into the natural organic matter present in soils and sediments. usda.gov Therefore, higher organic carbon content will lead to stronger sorption and reduced mobility.
Clay Content and Type: Clay minerals can also contribute to sorption, although this is typically a less dominant mechanism for non-ionic organic compounds compared to partitioning into organic matter. frontiersin.org
Strong sorption to soil and sediment has several implications for the environmental fate of this compound:
Reduced Mobility: It will be less likely to leach through the soil profile and contaminate groundwater.
Lower Bioavailability: Sorption can reduce the concentration of the chemical dissolved in the pore water of soil and sediment, potentially lowering its availability for uptake and degradation by microorganisms. researchgate.net
Volatility from moist soil surfaces is expected to be low, not only because of its likely low vapor pressure but also due to the significant sorption to soil particles. epa.gov
Interaction with Soil and Sediment Components
The interaction of this compound with soil and sediment is expected to be significantly influenced by its aromatic structure and alkyl substitutions. The sorption of organic compounds to soil and sediment is a critical process that affects their mobility, bioavailability, and susceptibility to degradation. The key parameter governing this process is the organic carbon-water (B12546825) partition coefficient (Koc).
Due to the lack of specific data for this compound, we can look to its structural analogs, the trimethylbenzenes, to estimate its behavior. Trimethylbenzenes, such as 1,2,4-trimethylbenzene (B165218) and 1,3,5-trimethylbenzene, have reported Koc values ranging from 501 to 1,445 L/kg. cdnsciencepub.comwikipedia.org According to established classification schemes, this range suggests that these compounds have low to moderate mobility in soil. cdnsciencepub.com
Given the structural similarities, it is reasonable to predict that this compound will also exhibit low to moderate mobility in soil and sediment. The presence of the three methyl groups and the ethyl group on the benzene (B151609) ring increases the compound's hydrophobicity, leading to a greater affinity for the organic matter fraction of soil and sediment. This sorption will likely limit its transport through the soil column and reduce its concentration in the aqueous phase. The sorption process is primarily driven by hydrophobic interactions between the nonpolar alkylated phenyl sulfide and the soil organic matter.
Table 1: Estimated Soil and Sediment Interaction Parameters for this compound based on Analog Compounds
| Parameter | Analog Compound | Value Range | Implied Mobility |
| Koc (L/kg) | Trimethylbenzenes | 501 - 1,445 cdnsciencepub.comwikipedia.org | Low to Moderate |
This table presents estimated values for this compound based on data from structurally similar compounds.
Volatilization and Atmospheric Dispersion Potential
The tendency of a chemical to volatilize from soil and water surfaces and disperse into the atmosphere is governed by its vapor pressure and Henry's Law constant. For this compound, we can again turn to its structural analogs for an estimation of these properties.
Once in the atmosphere, this compound would exist primarily in the vapor phase. Its atmospheric fate would then be determined by reactions with photochemically produced hydroxyl radicals (•OH). The atmospheric lifetime of aromatic compounds is typically on the order of hours to days, depending on the specific structure and atmospheric conditions. For instance, the atmospheric half-life of trimethylbenzenes due to reaction with hydroxyl radicals is estimated to be around 7 hours. nih.gov It is anticipated that this compound would have a similarly short atmospheric half-life, undergoing degradation through oxidative processes.
Table 2: Estimated Volatilization and Atmospheric Dispersion Parameters for this compound based on Analog Compounds
| Parameter | Analog Compound | Value | Implication |
| Vapor Pressure (mm Hg at 25°C) | Trimethylbenzenes | 1.69 - 2.48 nih.govnih.gov | Moderate Volatility |
| Henry's Law Constant (atm-m³/mol) | Trimethylbenzenes | 4.36 x 10⁻³ - 8.77 x 10⁻³ cdnsciencepub.comnih.govnih.gov | Volatilization from water is likely |
| Atmospheric Half-life | Trimethylbenzenes | ~7 hours (reaction with •OH) nih.gov | Short atmospheric persistence |
This table presents estimated values for this compound based on data from structurally similar compounds.
Development of Environmental Monitoring Strategies
Effective environmental monitoring is crucial for understanding the distribution and potential impact of chemicals in the environment. In the absence of specific methods for this compound, monitoring strategies can be adapted from those used for other aromatic sulfur compounds and substituted benzenes. researchgate.netscbt.com
Sample Collection and Preparation:
Water Samples: Grab samples can be collected from surface water or groundwater. To concentrate the analyte and remove interfering substances, solid-phase extraction (SPE) using a sorbent with affinity for aromatic compounds (e.g., C18 or polymeric sorbents) would be a suitable preparation step.
Soil and Sediment Samples: Samples can be collected using standard coring or grab techniques. Extraction of this compound from the solid matrix would likely involve solvent extraction, potentially using an accelerated solvent extraction (ASE) or Soxhlet apparatus with a non-polar or moderately polar solvent.
Analytical Detection:
The primary analytical technique for the quantification of this compound in environmental samples would be gas chromatography (GC) coupled with a selective detector.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and versatile technique. It provides both retention time and mass spectral data, allowing for confident identification and quantification of the target compound, even in complex environmental matrices.
Gas Chromatography with a Sulfur-Specific Detector: Detectors such as the sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD) in sulfur mode offer high selectivity for sulfur-containing compounds, which would be beneficial in reducing background interference from non-sulfur compounds in the sample. researchgate.net
The development of a specific monitoring method would require the synthesis of a pure analytical standard of this compound for instrument calibration and method validation. The establishment of detection limits, quantification limits, and recovery efficiencies in various environmental matrices would be essential steps in creating a robust monitoring strategy.
Potential Non Clinical Applications and Integration into Advanced Materials Science
Role as Synthetic Intermediates in the Production of Fine Chemicals and Agrochemicals
Aryl sulfides are recognized as indispensable synthetic intermediates in drug discovery and the creation of functional materials. researchgate.net The carbon-sulfur bond is a key feature in numerous biologically active compounds and advanced materials. nih.govnih.gov Consequently, the development of methods to form and functionalize aryl sulfides is a significant focus in organic synthesis. researchgate.netnih.govuni-goettingen.de
In the context of complex organic synthesis, thioethers like ethyl 2,4,5-trimethylphenyl sulfide (B99878) serve as stable, versatile precursors. The thioether functional group is generally robust, allowing for chemical modifications on other parts of the molecule without disturbing the C-S bond. acsgcipr.org The synthesis of such compounds typically involves transition-metal-catalyzed cross-coupling reactions between an aryl halide (e.g., 1-bromo-2,4,5-trimethylbenzene) and a thiol or its equivalent. nih.govorganic-chemistry.org
Once formed, the ethyl 2,4,5-trimethylphenyl sulfide can be carried through multiple synthetic steps. Later in the synthesis, the sulfide group can be deliberately transformed. For example, it can be oxidized to a sulfoxide (B87167) or a sulfone. acsgcipr.org This transformation dramatically alters its electronic properties, converting it into a valuable functional group, such as a leaving group in the case of the sulfone, facilitating further molecular elaboration. acsgcipr.org
As a building block, this compound provides a distinct molecular scaffold for constructing more complex structures. uni-goettingen.deresearchgate.net The term "building block" refers to a molecule that can be incorporated into a larger assembly, and aryl sulfides are frequently used in this capacity in medicinal chemistry and materials science. uni-goettingen.deresearchgate.net
The compound offers two key features:
The ethyl sulfide group: This functional "handle" allows for specific chemical connections. The sulfur atom can be used as a nucleophile or, after oxidation, can influence adjacent groups or participate in further coupling reactions, enabling the linkage of the trimethylphenyl core to other molecular fragments. researchgate.net
Contribution to Material Science and Polymer Chemistry
The incorporation of sulfur atoms into polymers can impart unique and desirable properties, including high refractive indices and specific metal-binding capabilities. nih.govnih.gov Aryl sulfides are foundational to important classes of high-performance polymers. nih.gov
Although direct polymerization of this compound is not a standard process, functionalized analogues could serve as valuable monomers for creating specialized polymers. By introducing polymerizable functional groups onto either the aromatic ring or the ethyl group, monomers derived from this structure could be incorporated into advanced polymer systems.
Thioether-containing polymers, or polythioethers, are a significant area of materials research. rsc.orgacs.orgresearchgate.net For instance, poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its thermal stability and chemical resistance. Monomers with a structure similar to this compound could be used to create modified PPS-type materials or poly(ether-thioethers) with tailored properties. rsc.orgacs.org The inclusion of sulfur atoms in the polymer backbone is a known strategy to increase the material's refractive index, a crucial property for optical applications. nih.gov
Table 1: Properties of Representative Thioether-Containing Polymer Systems This interactive table summarizes properties of polymer families where monomers analogous to this compound could potentially be incorporated.
| Polymer Family | Monomer Type Examples | Key Properties | Potential Applications | Relevant Findings |
| Poly(ether-thioethers) (PETE) | Dithiols and divinyl ethers | Low glass transition temperature (Tg) (-50 to -75 °C), tunable crystallinity, lithium-ion affinity. acs.org | Solid polymer electrolytes for batteries, flexible coatings. rsc.orgacs.org | Synthesized via radical thiol-ene polymerization; properties depend on the spacer length between heteroatoms. acs.org |
| Poly(thioether-ester)s (PTEe) | Diene-esters and dithiols | Semicrystalline, biocompatible, biodegradable. researchgate.netmdpi.com | Drug delivery systems, renewable resource-based materials. researchgate.net | Can be synthesized via solvent-free thiol-ene polymerization from fatty acid-derived monomers. researchgate.netmdpi.com |
| High Refractive Index Polymers | Polythiols and epoxides or isocyanates | High refractive index, good impact resistance, optical transparency. nih.gov | Optical lenses, optical films, advanced optical devices. nih.gov | The presence of sulfur atoms, especially in conjunction with aromatic rings, significantly increases the refractive index. nih.gov |
While this compound itself is not a recognized photoinitiator, its structure contains features found in more complex photoactive molecules. Certain aromatic sulfur compounds, such as triarylsulfonium salts, are well-known photoacid generators used to initiate polymerization upon exposure to UV light. google.com
By analogy, the electron-rich trimethylphenyl group could serve as a chromophore (a light-absorbing unit). It is conceivable that this moiety could be integrated into a larger molecular system designed to act as a photoinitiator or a photoswitch. Visible-light-promoted reactions involving the C-S bond formation of aryl sulfides demonstrate that these structures can participate in photocatalytic cycles, suggesting an ability to interact with light under specific conditions. nih.gov The sulfide group itself can undergo photo-oxidation, a process that could be harnessed in the design of photosensitive materials.
Advanced Reagent in Organic Transformations
The reactivity of the sulfide bond makes this compound a potential advanced reagent, primarily through the oxidation of its sulfur center. This transformation provides access to sulfoxides and sulfones, which are compounds with vastly different chemical properties and important applications in their own right. uni-goettingen.deacsgcipr.org
The selective oxidation of sulfides to either sulfoxides or sulfones is a fundamental transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.org This conversion turns the electron-donating thioether group into a chiral sulfoxide or a powerfully electron-withdrawing sulfone group. researchgate.net
Ethyl 2,4,5-trimethylphenyl sulfoxide: The oxidation can be stopped at the sulfoxide stage using mild and selective reagents. organic-chemistry.orgacs.org Chiral versions of aryl sulfoxides are important auxiliaries in asymmetric synthesis.
Ethyl 2,4,5-trimethylphenyl sulfone: Stronger oxidation conditions convert the sulfide directly to the corresponding sulfone. organic-chemistry.orgresearchgate.net Aryl sulfones are prevalent in medicinal chemistry and can act as stable, polar linkers or as leaving groups in substitution reactions. acsgcipr.org
The choice of oxidant and reaction conditions allows chemists to switch between these products. nih.gov
Table 2: Selected Methods for the Oxidation of Aryl Sulfides This interactive table summarizes common reagents for the transformation of aryl sulfides, which would be applicable to this compound.
| Reagent(s) | Product | Conditions | Key Features | Source(s) |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyst (e.g., Tantalum carbide for sulfoxide, Niobium carbide for sulfone). | Selectivity is controlled by the choice of metal carbide catalyst. organic-chemistry.org | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free, ethyl acetate (B1210297) solvent. | Environmentally benign method that proceeds directly to the sulfone without isolating the sulfoxide. organic-chemistry.org | organic-chemistry.org |
| Selectfluor | Sulfoxide or Sulfone | Ambient temperature, often in water. | Rapid and efficient oxidation; sulfoxide formation can occur in minutes. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |
| O₂ / Air | Sulfoxide or Sulfone | Controlled temperature. | The product can be switched between sulfoxide and sulfone simply by adjusting the reaction temperature. nih.gov | nih.gov |
| Sodium Periodate (NaIO₄) | Sulfoxide | Often used in methanol/water. | A classic, reliable method for selective oxidation to the sulfoxide. acs.org | acs.org |
Furthermore, under specific nickel-catalyzed conditions, the aryl-S bond can participate in exchange reactions, positioning the molecule as a potential donor of either the aryl or the thioalkyl group in advanced cross-coupling strategies. organic-chemistry.orgacs.org
Catalyst Component (if applicable, by analogy to other sulfur-containing ligands)
Sulfur-containing compounds, particularly aryl sulfides, are known to act as ligands in coordination chemistry, binding to metal centers to form catalysts. The sulfur atom, with its available lone pairs of electrons, can coordinate to a variety of transition metals. The specific nature of the substituents on the aryl ring can significantly influence the properties of the resulting metal complex.
In the theoretical case of this compound acting as a ligand, the three methyl groups on the phenyl ring would increase the electron density on the sulfur atom through an inductive effect. This enhanced electron-donating ability could, in turn, strengthen the bond to a coordinated metal center, potentially stabilizing the catalyst. Furthermore, the steric bulk introduced by the methyl groups and the ethyl group on the sulfur could create a specific chiral pocket around the metal center, which might be advantageous in asymmetric catalysis.
While no direct research confirms the use of this compound as a catalyst component, the broader class of aryl thioethers has been explored in various catalytic systems. For instance, palladium-catalyzed cross-coupling reactions often employ phosphine (B1218219) ligands, but sulfur-containing ligands have also been investigated. The electronic and steric tuning afforded by the trimethylphenyl group could offer a unique handle to modulate catalytic activity and selectivity in such reactions.
Functional Group Modulation in Chemical Synthesis
Beyond catalysis, this compound holds potential as a reagent or intermediate in organic synthesis, allowing for the introduction or modification of functional groups. The sulfide linkage itself can be a versatile functional group.
For instance, the sulfide can be oxidized to a sulfoxide or a sulfone. These oxidized sulfur species are valuable in their own right, finding application as chiral auxiliaries, in medicinal chemistry, and as key intermediates in various synthetic transformations. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.
The C-S bond can also be cleaved under specific reductive or oxidative conditions, allowing the aryl sulfide to be used as a protecting group for the thiol functionality or as a precursor to other functional groups. The presence of the electron-rich 2,4,5-trimethylphenyl group might influence the reactivity of the sulfide and the conditions required for these transformations.
Furthermore, the aromatic ring itself can undergo further functionalization. The electron-donating methyl groups activate the ring towards electrophilic aromatic substitution, potentially allowing for the introduction of additional functional groups at the remaining unsubstituted position. This could lead to the synthesis of more complex molecules with tailored properties for materials science applications.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Research Gaps for Ethyl 2,4,5-trimethylphenyl sulfide (B99878)
Currently, there is a notable absence of specific academic literature focused exclusively on Ethyl 2,4,5-trimethylphenyl sulfide. While the broader class of aryl alkyl sulfides is well-documented, this particular substituted derivative has not been the subject of dedicated studies. The key academic contributions, therefore, lie in the development of general synthetic methodologies that are applicable to its formation. Research has established various methods for creating carbon-sulfur bonds, which are fundamental to the synthesis of compounds like this compound.
The primary research gap is the complete lack of experimental data and characterization for this compound. Its specific physical, chemical, and electronic properties remain uninvestigated. Furthermore, its potential applications, whether in materials science, medicinal chemistry, or as a synthetic intermediate, are entirely unexplored. Future research should aim to synthesize and thoroughly characterize this compound to fill this void in the scientific literature.
Challenges and Opportunities in the Synthesis and Characterization of Substituted Aryl Alkyl Sulfides
The synthesis and characterization of substituted aryl alkyl sulfides, including this compound, present both challenges and opportunities.
Challenges:
Regioselectivity: Achieving specific substitution patterns on the aryl ring can be challenging, often requiring multi-step syntheses and the use of protecting groups.
Catalyst Deactivation: The sulfur atom in thiols and sulfides can coordinate strongly with transition metal catalysts, leading to deactivation and reduced reaction efficiency. nih.gov
Odor: The use of volatile and malodorous thiols is a significant practical challenge in the synthesis of aryl alkyl sulfides, necessitating specialized handling and disposal procedures. acs.orgorganic-chemistry.org
Purification: The separation of the desired sulfide from starting materials, byproducts, and catalyst residues can be complex, often requiring chromatographic techniques.
Opportunities:
Development of Novel Catalysts: There is an ongoing opportunity to design more robust and efficient catalysts that are resistant to sulfur poisoning and can operate under milder conditions. nih.gov Nickel-catalyzed reactions, for instance, have shown promise in this area. acs.org
Thiol-Free Synthetic Routes: The development of methods that avoid the direct use of thiols, such as those employing sulfonyl hydrazides or generating thiols in situ, represents a significant advancement in addressing the issue of odor. organic-chemistry.org
Decarbonylative Cross-Coupling: Recent advances in decarbonylative C-S coupling reactions using thioesters as starting materials offer a novel and versatile approach to the synthesis of aryl alkyl sulfides. nih.gov
Flow Chemistry: The use of flow chemistry can offer better control over reaction parameters, improve safety when handling hazardous reagents, and facilitate scalability for the synthesis of these compounds.
Prospective Avenues for Theoretical and Computational Studies
Theoretical and computational studies offer a powerful tool to investigate the properties of this compound and related compounds, even in the absence of experimental data.
Molecular Modeling and Property Prediction: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric structure, electronic properties (such as the HOMO-LUMO gap), and spectroscopic signatures (e.g., NMR, IR spectra) of this compound. Computational studies on similar allyl sulfides have been used to understand their thermal decomposition and reaction mechanisms. researchgate.net
Reaction Mechanism Elucidation: Computational chemistry can provide detailed insights into the reaction mechanisms of various synthetic routes. This includes modeling transition states and reaction intermediates to understand the factors controlling reactivity and selectivity. For example, mechanistic studies have been crucial in understanding nickel-catalyzed aryl exchange reactions for sulfide synthesis. acs.org
Virtual Screening: If a potential application for this compound were to be hypothesized, for instance in materials science or as a bioactive molecule, computational screening of its interactions with other molecules or biological targets could guide experimental work.
A hypothetical computational study could investigate the following for this compound:
Table 1: Hypothetical Computationally Predicted Properties of this compound| Property | Predicted Value | Computational Method |
| Dipole Moment | 1.5 D | DFT/B3LYP/6-31G |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |
| Band Gap | 5.4 eV | DFT/B3LYP/6-31G |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound have been published.
Recommendations for Future Experimental Research and Analytical Developments
To address the existing research gaps, the following experimental and analytical work is recommended:
Synthesis and Optimization: The first step would be the synthesis of this compound. A potential route could be the reaction of 2,4,5-trimethylthiophenol (B1630042) with ethyl bromide in the presence of a base. Optimization of reaction conditions, including solvent, temperature, and base, would be crucial to maximize the yield and purity.
Spectroscopic and Crystallographic Characterization:
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to confirm the structure and purity of the synthesized compound.
Mass Spectrometry: High-resolution mass spectrometry would determine the exact molecular weight and elemental composition.
Infrared (IR) and Raman Spectroscopy: These techniques would provide information about the vibrational modes of the molecule, confirming the presence of key functional groups.
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and detailed information on bond lengths and angles.
Physicochemical Property Measurement:
Melting and Boiling Points: Determination of these fundamental physical properties.
Solubility: Assessing the solubility in a range of common organic solvents.
Thermal Stability: Investigating the decomposition temperature and thermal behavior using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Advanced Analytical Techniques: The identification of trace impurities or related compounds in complex mixtures, such as crude oil, often requires advanced analytical methods like comprehensive two-dimensional gas chromatography (GC×GC) coupled with a sulfur-selective detector. acs.org
Table 2: Proposed Analytical Methods for the Characterization of this compound
| Analytical Technique | Purpose |
| ¹H NMR | Elucidation of the proton environment and structural confirmation. |
| ¹³C NMR | Determination of the carbon framework of the molecule. |
| Mass Spectrometry | Confirmation of molecular weight and elemental formula. |
| IR Spectroscopy | Identification of functional groups and bond vibrations. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. |
| GC-MS | Purity assessment and identification of volatile impurities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
